molecular formula C12H17BrN2O B13720375 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine

5-Bromo-2-(2-cyclohexylethoxy)pyrimidine

Cat. No.: B13720375
M. Wt: 285.18 g/mol
InChI Key: OFCDOAMKFLCSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrimidine (B1678525) Heterocycle in Chemical Sciences

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. chemimpex.comgoogle.com This fundamental structure is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids (RNA and DNA). chemimpex.comgoogle.com The presence of these nitrogen atoms imparts unique electronic properties to the ring, influencing its reactivity and its ability to participate in hydrogen bonding. googleapis.com Beyond its role in genetic material, the pyrimidine scaffold is found in a variety of natural products, including vitamin B1 (thiamine). google.com Its inherent biological relevance has made it a privileged structure in medicinal chemistry and a versatile platform for the development of new chemical entities. chemimpex.comsigmaaldrich.com

Overview of Functionalized Pyrimidines as Key Chemical Scaffolds

The versatility of the pyrimidine ring allows for the introduction of various functional groups at different positions, leading to a vast library of derivatives with diverse properties and applications. google.comepo.org These functionalized pyrimidines serve as key chemical scaffolds in drug discovery and materials science. google.com The strategic placement of substituents can modulate the molecule's steric and electronic properties, thereby influencing its biological activity and physical characteristics. googleapis.com Pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents, including antiviral, anticancer, antibacterial, and cardiovascular drugs. chemimpex.com The ability to fine-tune the properties of the pyrimidine core through functionalization makes it an attractive starting point for the design of molecules with specific biological targets. sigmaaldrich.com

Contextualization of 5-Bromo-2-substituted Pyrimidines in Contemporary Research

Within the broad class of functionalized pyrimidines, 5-bromo-2-substituted derivatives represent a significant area of interest in contemporary research. The bromine atom at the 5-position is a particularly useful handle for further chemical modifications. It can be readily transformed into other functional groups or used as a site for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to build more complex molecular architectures. This synthetic utility makes 5-bromopyrimidines valuable intermediates in the synthesis of a wide array of compounds. researchgate.net

Research Scope and Objectives Pertaining to 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine

While extensive research has been conducted on a multitude of pyrimidine derivatives, specific and detailed research findings for this compound are not widely available in the public domain. However, based on the established principles of pyrimidine chemistry and the known utility of related compounds, we can delineate a logical research scope and potential objectives for the study of this particular molecule.

The synthesis of this compound would likely involve the reaction of a suitable 2-halopyrimidine, such as 5-bromo-2-chloropyrimidine (B32469), with 2-cyclohexylethanol (B1346017). This type of nucleophilic aromatic substitution is a common method for the preparation of 2-alkoxypyrimidines.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC12H17BrN2O
Molecular Weight285.18 g/mol
AppearancePredicted to be a solid or oil
SolubilityPredicted to be soluble in organic solvents

The primary objectives for investigating this compound would likely fall within the realm of medicinal chemistry. The presence of the 5-bromo substituent allows for its potential use as an intermediate for the synthesis of more complex molecules through cross-coupling reactions. The 2-(2-cyclohexylethoxy) group is a lipophilic moiety that could influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME).

Table 2: Potential Research Areas for this compound

Research AreaRationale
Medicinal Chemistry Exploration as a scaffold for the development of novel therapeutic agents, particularly kinase inhibitors or receptor antagonists.
Synthetic Chemistry Use as a building block for the synthesis of more complex heterocyclic systems via reactions at the bromine position.
Materials Science Investigation of its potential use in the development of novel organic materials, although this is less likely than medicinal applications.

Further research on this compound would be necessary to fully elucidate its chemical properties, reactivity, and potential applications. This would involve its synthesis, purification, and characterization using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Subsequent biological screening could then reveal any potential therapeutic value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

5-bromo-2-(2-cyclohexylethoxy)pyrimidine

InChI

InChI=1S/C12H17BrN2O/c13-11-8-14-12(15-9-11)16-7-6-10-4-2-1-3-5-10/h8-10H,1-7H2

InChI Key

OFCDOAMKFLCSBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC2=NC=C(C=N2)Br

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 5 Bromo 2 2 Cyclohexylethoxy Pyrimidine

Reactivity of the C-5 Bromo Substituent

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a versatile handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. This reactivity is central to the utility of 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine in the synthesis of more complex molecules.

Applications in Cross-Coupling Reactions (e.g., Stille, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-5 bromo substituent in these transformations.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar 5-bromopyrimidines suggests its feasibility. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the bromopyrimidine to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. The reaction is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a well-established transformation for 5-bromopyrimidines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. Studies on related 5-bromopyrimidine (B23866) systems demonstrate that these reactions proceed under mild conditions to afford the corresponding 5-alkynylpyrimidines in good yields. For instance, the coupling of various terminal alkynes with 5-bromopyrimidines has been successfully achieved, highlighting the utility of this reaction for introducing acetylenic moieties.

A representative Sonogashira coupling reaction is depicted below:

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NDMF80-10075-95[Fictional Data]
PdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDioxane9080-92[Fictional Data]
Pd(OAc)₂ / XPhos / CuIK₂CO₃Toluene11085-98[Fictional Data]

This interactive data table presents hypothetical yet plausible conditions and yields for the Sonogashira coupling of this compound based on analogous reactions.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. This reaction is known for its high functional group tolerance and reactivity. The C-5 bromine of this compound is expected to readily participate in Negishi couplings. Research on other 5-halopyrimidine nucleosides has shown successful coupling with various organozinc reagents, indicating that this methodology is applicable for the introduction of alkyl, aryl, and vinyl substituents at the C-5 position. nih.gov

Nucleophilic Displacement of Bromine

Direct nucleophilic displacement of the bromine atom at the C-5 position of the pyrimidine ring is generally challenging due to the electron-rich nature of the halogen. However, under specific conditions, such as with highly activated nucleophiles or in the presence of a catalyst, this transformation can occur. Studies on analogous 5-bromopyrimidine systems have shown that reactions with certain nucleophiles can lead to substitution products, although this is less common than cross-coupling reactions. For instance, concerted SNAr reactions have been reported for electron-deficient heterocycles like 5-bromo-1,2,3-triazines with phenols, suggesting a potential, albeit likely challenging, pathway for this compound. organic-chemistry.orgnih.gov

Reactivity and Modifications of the C-2 (2-Cyclohexylethoxy) Group

The 2-(2-cyclohexylethoxy) group offers another site for chemical modification, primarily through cleavage of the ether linkage or transformations of the cyclohexyl ring.

Cleavage and Derivatization Reactions of the Ether Linkage

The ether linkage at the C-2 position is generally stable but can be cleaved under acidic or specific catalytic conditions. Acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. youtube.com The outcome of the reaction (i.e., which C-O bond is broken) depends on the nature of the groups attached to the oxygen. In the case of 2-(2-cyclohexylethoxy)pyrimidine, cleavage would likely lead to the formation of 2-hydroxypyrimidine (B189755) (or its tautomer, pyrimidin-2-one) and 1-bromo-2-cyclohexylethane or 2-cyclohexylethanol (B1346017), depending on the reaction conditions and the acid used.

Derivatization of the ether linkage without complete cleavage is less common but could potentially be achieved through reactions that modify the ether functionality without breaking the C-O bonds.

Transformations of the Cyclohexyl Moiety

The cyclohexyl group itself can undergo various chemical transformations, although this often requires harsh reaction conditions that might also affect the pyrimidine ring. Potential reactions include oxidation to introduce carbonyl or hydroxyl groups, or dehydrogenation to form a cyclohexenyl or even a phenyl group. However, achieving selectivity for these transformations in the presence of the reactive pyrimidine core can be challenging. Theoretical studies on related molecules like 1-cyclohexyluracil (B1201277) have focused on the photophysical properties, where the cyclohexyl moiety is often considered electronically inactive with respect to the pyrimidine ring's transitions. mdpi.com

Reaction Mechanisms and Pathways

The reactivity of this compound is governed by well-established mechanistic principles of organic chemistry.

The palladium-catalyzed cross-coupling reactions at the C-5 position all proceed through a similar catalytic cycle. fiveable.menobelprize.org This cycle begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) species, forming a palladium(II) intermediate. The next step is transmetalation , where the organic group from the organometallic reagent (organotin, organozinc, or a copper acetylide in the case of Sonogashira) is transferred to the palladium center. The final step is reductive elimination , where the two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst to continue the cycle.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is illustrated below:

The mechanism of nucleophilic aromatic substitution (SNAr) , while less favored for the C-5 bromo group, typically involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the leaving group (bromide). However, for highly electron-deficient systems, a concerted mechanism where the nucleophile attacks and the leaving group departs in a single step has also been proposed. organic-chemistry.org

Ether cleavage under acidic conditions generally follows either an SN1 or SN2 pathway. For the 2-(2-cyclohexylethoxy) group, which involves a primary carbon attached to the oxygen, an SN2 mechanism is more likely for the cleavage of the ethyl-oxygen bond. This would involve protonation of the ether oxygen, followed by a backside attack of a nucleophile (e.g., bromide ion) on the less substituted carbon of the ethoxy group.

Detailed Mechanistic Elucidation of Key Synthetic Steps

The transformations of this compound predominantly involve reactions at the C-5 bromine-substituted carbon. Key synthetic routes leverage well-established organometallic cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 5-position of the pyrimidine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon and carbon-nitrogen bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the 5-bromopyrimidine derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edu The catalytic cycle begins with the oxidative addition of the 5-bromopyrimidine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the 5-aryl- or 5-vinyl-pyrimidine derivative and regenerate the Pd(0) catalyst. illinois.eduacs.org The choice of ligands on the palladium catalyst is crucial for the reaction's efficiency. semanticscholar.org

Sonogashira Coupling: To introduce an alkynyl moiety at the C-5 position, the Sonogashira coupling is employed. wikipedia.org This reaction involves the coupling of the 5-bromopyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.org The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate formed from the oxidative addition of the 5-bromopyrimidine. wikipedia.org Reductive elimination then affords the 5-alkynylpyrimidine product. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the 5-bromopyrimidine with a primary or secondary amine. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to give the 5-aminopyrimidine (B1217817) derivative. wikipedia.orglibretexts.orgorganic-chemistry.org The choice of a suitable phosphine (B1218219) ligand is critical to the success of this reaction. libretexts.org

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, although the bromine at C-5 is less activated than halogens at the C-2, C-4, or C-6 positions. However, under certain conditions, particularly with strong nucleophiles, the bromine can be displaced. The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov

Electrophilic Alkylation:

Under acidic conditions, the pyrimidine ring can be protonated, which activates it towards reaction with electron-rich arenes in a process akin to a Friedel-Crafts alkylation. rsc.org This reaction involves the protonation of one of the nitrogen atoms in the pyrimidine ring, creating a highly electrophilic pyrimidinium species. This species can then be attacked by an electron-rich aromatic compound to form a C-C bond, typically leading to a dihydropyrimidine (B8664642) intermediate which can then be oxidized to the aromatic product. rsc.orgresearchgate.net

Kinetic Studies of Representative Reactions

Specific kinetic data for reactions involving this compound are not extensively available in the public domain. However, the kinetics of the representative reactions discussed above have been studied for related 5-bromopyrimidine systems.

Kinetics of Suzuki-Miyaura Reaction: The rate of the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the catalyst, the substituents on the pyrimidine ring and the boronic acid, the base, and the solvent. The oxidative addition step is often the rate-determining step in the catalytic cycle. illinois.edu Electron-withdrawing groups on the pyrimidine ring can accelerate this step, while electron-donating groups may slow it down.

Kinetics of Nucleophilic Aromatic Substitution (SNAr): For the stepwise SNAr mechanism, the rate of the reaction can be determined by either the formation of the Meisenheimer complex or its decomposition. nih.gov The relative rates depend on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. Kinetic isotope effect studies are often used to distinguish between a stepwise and a concerted mechanism. nih.gov

Below is a representative table of reaction conditions for the Suzuki-Miyaura coupling of 5-bromopyrimidine with a heterocyclic boronic acid, illustrating the optimization of reaction parameters that would be analogous to studies for this compound.

EntryCatalyst (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4 (3)K2CO3Toluene/H2O1001275
2Pd(dppf)Cl2 (3)K2CO3DME/H2O80885
3Pd(OAc)2 (2) / SPhos (4)K3PO4Dioxane/H2O90692
4NiCl2(dppp) (5)K3PO4tert-Amyl Alcohol1101888

This table is illustrative and based on general conditions for Suzuki-Miyaura reactions of bromopyrimidines. acs.orgnih.govmdpi.com

Development of Novel Synthetic Routes to Analogues and Derivatives

The synthetic utility of this compound lies in its capacity to serve as a scaffold for the creation of a diverse library of analogues and derivatives. The development of novel synthetic routes focuses on leveraging the reactivity of the C-5 position.

Derivatization via Cross-Coupling Reactions:

A wide range of aryl, heteroaryl, and vinyl groups can be introduced at the 5-position through Suzuki-Miyaura coupling by simply varying the boronic acid or ester coupling partner. researchgate.nethumanjournals.com This allows for the synthesis of compounds with tailored electronic and steric properties.

The Sonogashira reaction provides access to a variety of 5-alkynylpyrimidine derivatives by employing different terminal alkynes. wikipedia.orgsoton.ac.uk These alkynyl derivatives can serve as precursors for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig amination allows for the introduction of a diverse array of primary and secondary amines, leading to the synthesis of various 5-aminopyrimidine analogues. wikipedia.orgnih.gov This is a powerful tool for creating derivatives with potential biological activity, as the amino group can be further functionalized.

Synthesis of Analogues via Other Transformations:

Novel analogues can be synthesized through nucleophilic aromatic substitution reactions, where the bromine atom is displaced by various nucleophiles such as alkoxides, thiolates, or azides, leading to ethers, thioethers, and azidopyrimidines, respectively. ucl.ac.ukwur.nl

The electrophilic alkylation route allows for the synthesis of 4-aryl-5-bromopyrimidine derivatives, which can then undergo further functionalization at the bromine position. rsc.orgresearchgate.net

The combination of these methods provides a robust platform for the combinatorial synthesis of novel pyrimidine-based compounds starting from this compound. Modern synthetic strategies, including microwave-assisted reactions and the use of more efficient catalyst systems, continue to expand the scope and efficiency of these transformations. humanjournals.comrsc.orgmdpi.comnih.govmdpi.com

Structure Activity Relationship Sar Studies of 5 Bromo 2 2 Cyclohexylethoxy Pyrimidine Derivatives

Correlating Structural Features with In Vitro Biological Activity

The presence of a halogen atom at the C-5 position of the pyrimidine (B1678525) ring is a common feature in many biologically active compounds. mostwiedzy.plmostwiedzy.pl Specifically, the bromo substituent in 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine plays a multifaceted role in its interaction with biological targets.

Electronic Effects : Bromine is an electron-withdrawing group, which can modulate the electron density of the pyrimidine ring. This alteration influences the pKa of the molecule and its ability to participate in hydrogen bonding or other electronic interactions with a receptor.

Steric and Lipophilic Contributions : The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. omicsonline.org Its size (van der Waals radius) also provides steric bulk, which can either be favorable for fitting into a specific hydrophobic pocket of a target protein or cause steric hindrance that prevents binding to off-target sites, thereby improving selectivity.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site of a protein. This type of interaction is increasingly recognized as a significant contributor to binding affinity and specificity.

Research on various 5-bromopyrimidine (B23866) derivatives has demonstrated their potential as anticancer and antimicrobial agents, underscoring the importance of the bromo group for potent biological activity. ijpcbs.comnih.gov Studies have shown that among C-5 modified nucleosides, 5-halogenopyrimidines often exhibit significant anticancer and antiviral properties. researchgate.net

The side chain at the C-2 position, in this case, the 2-(2-cyclohexylethoxy) group, is critical for anchoring the molecule to its biological target. This moiety can be divided into three components: the ether linkage, the ethyl spacer, and the terminal cyclohexyl group.

Ether Linkage : The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming a crucial interaction point within a receptor's binding site.

Ethyl Spacer : The two-carbon chain provides flexibility, allowing the cyclohexyl group to adopt an optimal orientation to fit within the binding pocket. The length of this linker is often a critical determinant of activity.

Cyclohexyl Group : As a bulky and hydrophobic (lipophilic) group, the cyclohexane (B81311) ring is well-suited to occupy hydrophobic cavities in target proteins. omicsonline.org These hydrophobic interactions are a primary driving force for ligand-protein binding, helping to stabilize the complex. The non-planar, saturated nature of the cyclohexane ring allows for favorable van der Waals contacts with nonpolar amino acid residues like valine, leucine, and isoleucine. mdpi.com

Systematic Modifications and Their Impact on Activity Profile

To refine the biological activity of the lead compound this compound, systematic modifications are made to its structure. These changes help to map the chemical space around the core scaffold and identify substitutions that lead to improved potency, selectivity, or metabolic stability.

The C-5 position is a key site for modification to probe its influence on biological activity. Replacing the bromo substituent with other groups can have a profound impact.

Small Alkyl Groups : Introducing small alkyl groups like methyl or ethyl can explore the steric tolerance of the binding pocket.

Hydrogen Bond Donors/Acceptors : Substituting the bromine with groups capable of hydrogen bonding, such as an amino (-NH2) or hydroxyl (-OH) group, can introduce new, strong interactions with the target protein, potentially increasing affinity.

The table below illustrates hypothetical effects of such modifications on biological activity, based on common principles observed in medicinal chemistry.

Modification at C-5 Substituent Potential Impact on Activity
Halogen Variation-ClMay alter electronic profile; slightly less lipophilic than -Br.
-IIncreases size and polarizability; may enhance halogen bonding.
Alkyl Substitution-CH₃Adds bulk; probes for small hydrophobic pockets.
H-Bonding Group-NH₂Introduces hydrogen bond donor capability.
No Substitution-HServes as a baseline to determine the contribution of the C-5 substituent.

Modifying the side chain at the C-2 position is another critical strategy for optimizing the compound. Alterations can be made to the linker or the terminal ring system.

Linker Length : Varying the length of the alkyl chain (e.g., from ethoxy to propoxy) can alter the distance and angle at which the terminal ring is presented to the binding pocket. An optimal linker length is crucial for achieving the ideal binding conformation.

Terminal Ring System : Replacing the cyclohexyl ring with other cyclic systems can probe the size and nature of the hydrophobic pocket.

Aromatic Rings : A phenyl group would introduce the possibility of π-π stacking interactions.

Smaller Cycloalkanes : Cyclopentyl or cyclobutyl groups would test if a smaller hydrophobic moiety is preferred.

Heterocycles : Introducing rings with heteroatoms, like piperidine (B6355638) or tetrahydrofuran (B95107), could add further hydrogen bonding opportunities.

The following table demonstrates how these systematic alterations could influence the activity profile.

Side Chain Modification Modified Structure Example Potential Impact on Activity
Linker Length2-(3-cyclohexylpropoxy)Changes positioning of the terminal ring; may improve or worsen fit.
Terminal Ring2-(2-phenylethoxy)Introduces potential for aromatic interactions (π-stacking).
2-(2-cyclopentylethoxy)Reduces steric bulk; tests for a smaller binding pocket.
Ring Substitution2-(2-(4-methylcyclohexyl)ethoxy)Adds a small hydrophobic feature to probe the pocket's contours.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For a series of derivatives of this compound, a QSAR model can be developed to predict the activity of newly designed, unsynthesized analogs.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties:

Electronic Descriptors : (e.g., partial charges, dipole moment) relate to a molecule's ability to engage in electrostatic or polar interactions.

Steric Descriptors : (e.g., molecular volume, surface area) describe the size and shape of the molecule.

Hydrophobic Descriptors : (e.g., LogP) quantify the lipophilicity, which affects membrane permeability and hydrophobic interactions.

Topological Descriptors : Describe the connectivity of atoms within the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov For instance, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = a(LogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such models have been successfully applied to other series of pyrimidine derivatives to rationalize their inhibitory activity against targets like cyclooxygenase-2 (COX-2). researchgate.net A validated QSAR model for this compound derivatives would be an invaluable tool, enabling the prioritization of synthetic targets and accelerating the discovery of more potent and selective compounds. nih.gov

Development of Predictive Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in modern drug design, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. For derivatives of this compound, QSAR models can be developed to predict their efficacy and guide the synthesis of more potent analogs. nih.govnih.gov These models are typically built using a training set of compounds with known activities and are then validated using an external test set.

The development of a robust QSAR model for this class of compounds would involve the generation of a diverse set of molecular descriptors. These descriptors can be categorized into several classes, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. scirp.org Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods employed to construct these models. nih.govscirp.org

For instance, a hypothetical QSAR study on a series of this compound derivatives might explore modifications at the cyclohexyl ring and the pyrimidine core. The resulting model could be represented by an equation similar to:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)

The predictive power of such models is assessed through statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient (q²). nih.gov

To illustrate, consider the following hypothetical data for a set of this compound analogs:

CompoundR¹ (Cyclohexyl substitution)pIC₅₀ (Experimental)logPDipole Moment (Debye)Molecular Surface Area (Ų)pIC₅₀ (Predicted)
1 H6.54.22.13506.4
2 4-OH7.23.82.53657.1
3 4-CH₃6.84.62.03756.7
4 4-Cl7.04.82.33707.0
5 2-OH6.93.72.63656.8

This table presents hypothetical data for illustrative purposes.

Such predictive models are invaluable for prioritizing the synthesis of novel compounds with potentially enhanced activity, thereby accelerating the drug discovery process. semanticscholar.org

Identification of Key Pharmacophoric Features

A pharmacophore model defines the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For this compound derivatives, identifying these key pharmacophoric features is crucial for understanding their mechanism of action and for designing new molecules with improved target affinity and selectivity. researchgate.net

Based on the structure of the parent compound, a hypothetical pharmacophore model could include:

A Hydrogen Bond Acceptor: The nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors, which could be critical for anchoring the molecule in the active site of a target protein.

A Halogen Bond Donor: The bromine atom at the 5-position of the pyrimidine ring can act as a halogen bond donor, a type of interaction that is increasingly recognized for its importance in ligand-protein binding.

A Hydrophobic Feature: The cyclohexyl ring provides a bulky, hydrophobic moiety that can engage in van der Waals interactions with nonpolar pockets in the receptor.

An Ether Linkage: The ethoxy linker provides conformational flexibility and contains an oxygen atom that can also act as a hydrogen bond acceptor.

The generation of a pharmacophore model is often aided by computational techniques such as molecular docking, which can predict the binding mode of a ligand within a receptor's active site. nih.govbohrium.com By analyzing the interactions of a series of active analogs, common features essential for activity can be identified and mapped onto a 3D model.

A hypothetical pharmacophore for this series might be visualized as follows:

Pharmacophoric FeatureCorresponding MoietyPotential Interaction
Hydrogen Bond Acceptor 1Pyrimidine N1Hydrogen bond with receptor backbone/side chain
Hydrogen Bond Acceptor 2Pyrimidine N3Hydrogen bond with receptor backbone/side chain
Halogen Bond Donor5-Bromo groupHalogen bond with an electron-rich atom
Hydrophobic CoreCyclohexyl ringHydrophobic interactions with nonpolar residues
Flexible LinkerEthoxy chainPositions the hydrophobic and aromatic moieties

This table presents a hypothetical pharmacophore model.

This model can then be used as a query for virtual screening of compound libraries to identify novel scaffolds that possess the desired pharmacophoric features. researchgate.net

Conformational Analysis and Its Relevance to SAR

The three-dimensional conformation of a molecule plays a significant role in its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis of this compound and its derivatives is therefore essential for a comprehensive understanding of their SAR. nih.gov The pyrimidine ring itself, while aromatic, can exhibit some degree of flexibility. researchgate.net

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the conformational landscape of these molecules and identify low-energy, stable conformations. nih.gov It is often assumed that the bioactive conformation, the one adopted by the molecule when bound to its receptor, is one of these low-energy states. nih.gov

For example, the dihedral angles around the C-O-C-C bonds of the ethoxy linker will influence the distance and spatial relationship between the pyrimidine core and the hydrophobic cyclohexyl moiety. Different conformations may present different pharmacophoric features to the receptor, leading to variations in binding affinity and biological activity.

An analysis of the conformational preferences of a series of active and inactive analogs can reveal which conformations are favorable for biological activity. This information can then be used to design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to an increase in potency and selectivity. nih.gov The study of how molecular conformation influences biological activity provides a deeper insight into the SAR of this compound derivatives. mdpi.com

Molecular Interactions and Mechanistic Insights of 5 Bromo 2 2 Cyclohexylethoxy Pyrimidine

In Vitro Target Engagement and Binding Studies

No specific in vitro targets for 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine have been identified in the reviewed literature. Research on analogous pyrimidine-containing molecules suggests that this class of compounds can interact with a variety of biological targets, often through mechanisms like hydrogen bonding and hydrophobic interactions facilitated by the pyrimidine (B1678525) ring and its substituents. However, without experimental data, the specific targets and nature of these interactions for the title compound remain unknown.

Ligand-Receptor Interaction Analysis

There are no published studies detailing the ligand-receptor interactions of this compound. Such an analysis would typically involve techniques like co-crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to identify the specific amino acid residues within a receptor's binding pocket that interact with the compound. This information is crucial for understanding the molecular basis of its activity and for guiding further structural modifications.

Enzyme Inhibition Profiling (e.g., Kinase Inhibition)

While pyrimidine scaffolds are common in kinase inhibitors, there is no available information on the enzyme inhibition profile of this compound. A comprehensive profiling study would screen the compound against a panel of enzymes, such as kinases, to determine its inhibitory activity and selectivity. This would generate data such as IC50 values (the concentration of an inhibitor required to reduce an enzyme's activity by 50%), which are fundamental to characterizing a compound's potency and potential therapeutic applications.

Biophysical Characterization of Molecular Recognition

Biophysical techniques are essential for quantifying the binding affinity, stoichiometry, and thermodynamics of molecular interactions. However, no such characterization has been published for this compound.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the direct determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. No ITC data for this compound is currently available.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is another powerful technique for studying molecular interactions in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to a target immobilized on a sensor surface, from which the binding affinity (Kd) can be calculated. There are no published SPR studies involving this compound.

Cellular Pathway Modulation In Vitro (without clinical implications)

Information regarding the effects of this compound on cellular pathways in vitro is not available in the scientific literature. Investigating its impact on signaling pathways, gene expression, or other cellular processes would require cell-based assays. Such studies would be necessary to elucidate the compound's mechanism of action at a cellular level.

Specific Cellular Assays and Responses

No studies detailing specific cellular assays performed with this compound, or the cellular responses to this compound, were found in the public domain. Research on other substituted pyrimidine derivatives has utilized various assays, such as MTT assays for cell viability and plaque reduction assays for antiviral activity, to characterize their biological effects. However, no such data has been published for this compound.

Mechanistic Studies at the Cellular Level

There is currently no available research that elucidates the mechanism of action of this compound at the cellular level. Mechanistic studies for other pyrimidine compounds have explored their roles as inhibitors of enzymes like topoisomerase II or their interaction with proteins such as Bcl-2 to induce apoptosis. Unfortunately, similar investigations for this compound have not been reported.

Computational Modeling of Ligand-Target Complexes

Molecular Docking Simulations

No molecular docking simulations for this compound have been published in the scientific literature. While molecular docking is a common computational technique used to predict the binding orientation of small molecules to their protein targets, this has not been applied to the specified compound in any publicly accessible research. For other pyrimidine derivatives, docking studies have been instrumental in understanding their interactions with cancer-related targets.

Molecular Dynamics Simulations to Explore Binding Conformations

There are no published molecular dynamics simulations for this compound. This computational method, which is used to analyze the physical movements of atoms and molecules, has been employed to study the stability and conformational changes of other ligand-protein complexes involving pyrimidine structures. However, no such research is available for this compound.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2 2 Cyclohexylethoxy Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Hydrogen Environment Elucidation

The ¹H NMR spectrum of 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine is expected to provide distinct signals for the protons on the pyrimidine (B1678525) ring, the cyclohexyl group, and the ethoxy linker. The electronegativity of the nitrogen and oxygen atoms, along with the bromine substituent, will influence the chemical shifts.

The two protons on the pyrimidine ring are expected to appear as a singlet in the aromatic region, typically between δ 8.5 and 9.0 ppm, due to their equivalent chemical environment. The protons of the methylene (B1212753) group adjacent to the pyrimidine oxygen (-O-CH₂-) are anticipated to be deshielded, appearing as a triplet around δ 4.4-4.6 ppm. The adjacent methylene group (-CH₂-cyclohexyl) would likely resonate as a quartet around δ 1.8-2.0 ppm. The protons of the cyclohexyl ring will exhibit complex multiplets in the upfield region, generally between δ 1.0 and 1.8 ppm.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrimidine-H8.7s
-O-CH₂-4.5t
-CH₂-Cyclohexyl1.9q
Cyclohexyl-H1.0 - 1.8m

Carbon (¹³C) NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atoms of the pyrimidine ring are expected to appear in the downfield region. C2, being attached to two electronegative nitrogen atoms and an oxygen, will be significantly deshielded (around 165 ppm). C5, bonded to bromine, would appear around 110-115 ppm, while C4 and C6 would be in the range of 158-160 ppm.

The carbons of the ethoxy linker (-O-CH₂-CH₂-) are predicted to be around 68 ppm and 38 ppm, respectively. The carbons of the cyclohexyl ring will appear in the aliphatic region, typically between 25 and 35 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (Pyrimidine)165
C4, C6 (Pyrimidine)159
C5 (Pyrimidine)112
-O-CH₂-68
-CH₂-Cyclohexyl38
Cyclohexyl Carbons25 - 35

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are invaluable for assembling the molecular structure by establishing connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show correlations between the protons of the -O-CH₂- group and the -CH₂- group of the ethoxy linker. It would also reveal the coupling network within the cyclohexyl ring, helping to assign the various methylene protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. Expected correlations would include the pyrimidine protons with their respective carbons, and the methylene and methine protons of the ethoxy and cyclohexyl groups with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds). Key expected correlations would be between the -O-CH₂- protons and the C2 carbon of the pyrimidine ring, confirming the ether linkage. Correlations between the pyrimidine protons and adjacent pyrimidine carbons would further solidify the ring assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₂H₁₇BrN₂O. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Calculated Exact Masses for the Molecular Ions of this compound

IonMolecular FormulaCalculated Exact Mass
[M]⁺C₁₂H₁₇⁷⁹BrN₂O284.0528
[M+2]⁺C₁₂H₁₇⁸¹BrN₂O286.0507

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be predicted.

A primary fragmentation would likely involve the cleavage of the ether bond. This could lead to the formation of a bromopyrimidin-2-ol fragment and a cyclohexylethyl radical or cation. Another significant fragmentation pathway could be the loss of the cyclohexyl group, leading to a fragment corresponding to the 5-bromo-2-ethoxypyrimidine (B102293) cation. Further fragmentation of the pyrimidine ring and the cyclohexyl group would also be expected.

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment StructurePredicted m/z
[C₁₂H₁₇BrN₂O]⁺ (Molecular Ion)284/286
[C₄H₃BrN₂O]⁺ (Bromopyrimidin-2-ol)174/176
[C₆H₁₁]⁺ (Cyclohexyl)83
[C₈H₁₃]⁺ (Cyclohexylethyl)111

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyrimidine ring, the C-Br bond, the ether linkage, and the cyclohexyl group.

The key vibrational modes anticipated in the IR spectrum are summarized in the table below. The pyrimidine ring would show characteristic C-H aromatic stretching vibrations typically above 3000 cm⁻¹, as well as C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ region. core.ac.ukresearchgate.net The presence of the cyclohexyl group will be indicated by C-H stretching vibrations of the CH₂ groups just below 3000 cm⁻¹ and C-H bending (scissoring) vibrations around 1450 cm⁻¹. nist.gov The ether linkage (C-O-C) is expected to produce a strong, characteristic stretching band in the 1300-1000 cm⁻¹ region. Finally, the carbon-bromine (C-Br) bond typically gives rise to a stretching vibration in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹. mdpi.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H (Pyrimidine) Stretching 3100 - 3000 Medium to Weak
Aliphatic C-H (Cyclohexyl) Stretching 2950 - 2850 Strong
C=N, C=C (Pyrimidine Ring) Stretching 1600 - 1400 Medium to Strong
CH₂ (Cyclohexyl) Bending (Scissoring) ~1450 Medium
C-O-C (Ether) Asymmetric Stretching 1300 - 1000 Strong
C-Br Stretching 600 - 500 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

The UV spectrum of this compound is expected to be dominated by π → π* transitions associated with the pyrimidine ring. nih.govrsc.org The presence of the bromine atom and the ethoxy group as substituents on the pyrimidine ring will influence the position and intensity of these absorption bands. Halogen substituents and alkoxy groups can act as auxochromes, causing a bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths. Studies on similar 5-brominated pyrimidine derivatives have shown that the primary π → π* transition occurs in the UV region. nih.govchemrxiv.orgescholarship.org A weaker n → π* transition, originating from the non-bonding electrons of the nitrogen atoms in the pyrimidine ring, may also be observed, often as a shoulder on the main absorption peak.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Electronic Transition Predicted λ_max (nm) Molar Absorptivity (ε)
π → π* 260 - 280 High
n → π* >300 Low

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized organic compounds. A combination of techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrimidine derivatives, typically employing a non-polar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.net

For this compound, a C18 column would be suitable, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netsielc.com An isocratic or gradient elution can be optimized to achieve good separation of the main compound from any impurities or starting materials. Detection is typically performed using a UV detector set at the λ_max of the compound, as determined by UV-Vis spectroscopy. The purity is determined by the area percentage of the main peak in the chromatogram.

Table 3: Illustrative HPLC Method for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at ~270 nm
Injection Volume 10 µL
Temperature Ambient

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. While the boiling point of this compound may be high, it is likely amenable to GC-MS analysis. This technique provides information on both the retention time (a measure of purity) and the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which helps in structural confirmation.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the cleavage of the ether bond, leading to fragments corresponding to the bromopyrimidine moiety and the cyclohexylethoxy side chain.

Table 4: Predicted Key Mass Fragments in GC-MS Analysis

m/z Value Proposed Fragment Identity
284/286 [M]⁺, Molecular ion
173/175 [5-Bromopyrimidin-2-yl]⁺
127 [Cyclohexylethyl]⁺ or [Cyclohexylethoxy]⁺
83 [Cyclohexyl]⁺

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining purity. nist.govspectrabase.com For this compound, a silica (B1680970) gel plate would serve as the stationary phase.

The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rf) value for the target compound that is ideally between 0.3 and 0.7 for optimal separation. researchgate.net Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the pyrimidine ring will absorb UV radiation, or by using staining agents like potassium permanganate.

Table 5: Typical TLC System for Analysis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane : Ethyl Acetate (e.g., 4:1 v/v)
Visualization UV light (254 nm)
Expected Rf ~0.4 - 0.6

Theoretical and Computational Studies of 5 Bromo 2 2 Cyclohexylethoxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be explored at the electronic level. For a molecule such as 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine, these computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into its electronic structure, spectroscopic characteristics, and reactivity. By solving approximations of the Schrödinger equation, researchers can model the behavior of electrons within the molecule, thereby predicting a wide range of chemical and physical properties without the need for empirical measurement.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic signature. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly illuminating. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the pyrimidine (B1678525) ring, being a π-deficient heterocycle, along with the electronegative bromine atom, is expected to significantly influence the electron distribution. The cyclohexylethoxy group, on the other hand, acts as an electron-donating group. DFT calculations would likely show that the HOMO is primarily localized on the electron-rich cyclohexylethoxy moiety and the oxygen atom, while the LUMO is distributed across the electron-deficient bromopyrimidine ring. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen of the ethoxy group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound Data is illustrative and based on typical DFT calculations for similar substituted pyrimidines.

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic data, which are essential for the structural elucidation of new compounds. Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), while DFT calculations can provide accurate predictions of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, TD-DFT calculations would predict the electronic transitions, likely π → π* transitions within the pyrimidine ring, which would correspond to the absorption maxima in the UV-Vis spectrum. The predicted IR spectrum would show characteristic vibrational modes, such as C-H stretching from the cyclohexyl and ethoxy groups, C=N and C=C stretching from the pyrimidine ring, and the C-Br stretching frequency.

The prediction of ¹H and ¹³C NMR spectra is a valuable tool for confirming the molecular structure. Calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. For instance, the protons on the pyrimidine ring would appear in the aromatic region, while the protons of the cyclohexyl and ethoxy groups would be found in the aliphatic region of the ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound Data is illustrative and based on predictive models and data from analogous structures.

Proton AssignmentPredicted Chemical Shift (ppm)
Pyrimidine H (2 protons)8.5 - 8.7
-O-CH₂-4.3 - 4.5
-CH₂-Cyclohexyl1.7 - 1.9
Cyclohexyl H (11 protons)1.1 - 1.8

Reactivity and Selectivity Predictions

Quantum chemical calculations can also predict the reactivity and selectivity of a molecule. Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity index (ω), derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. A lower hardness value generally corresponds to higher reactivity.

The analysis of Fukui functions or the MEP map can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the nitrogen atoms in the pyrimidine ring are expected to be the primary sites for electrophilic attack. The carbon atom attached to the bromine (C5) is a potential site for nucleophilic substitution, a common reaction for brominated pyrimidines. The electron-donating nature of the cyclohexylethoxy group at the C2 position would further influence the reactivity of the pyrimidine ring.

Table 3: Predicted Global Reactivity Descriptors Data is illustrative and based on typical DFT calculations for similar substituted pyrimidines.

DescriptorPredicted Value (eV)
Chemical Hardness (η)2.65
Electronic Chemical Potential (μ)-3.85
Electrophilicity Index (ω)2.79

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and macroscopic properties of molecules. These methods are particularly useful for understanding the conformational preferences and predicting the physicochemical properties that are relevant to a molecule's behavior in various environments.

Conformational Analysis and Energy Landscapes

The cyclohexylethoxy substituent of this compound introduces significant conformational flexibility. The cyclohexane (B81311) ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. Additionally, there is rotational freedom around the C-O and C-C bonds of the ethoxy linker.

A conformational analysis would involve systematically exploring these degrees of freedom to identify the low-energy conformations of the molecule. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. The results would reveal the most stable conformer(s) and the energy barriers between different conformations. It is expected that the most stable conformation would have the cyclohexane ring in a chair form and the ethoxy chain in a staggered arrangement to minimize steric hindrance.

Table 4: Relative Energies of Potential Conformers Data is hypothetical and for illustrative purposes.

Conformer DescriptionRelative Energy (kcal/mol)
Global Minimum (Chair, staggered)0.0
Local Minimum (Chair, gauche)1.5
Twist-Boat Conformer5.0

Prediction of Physicochemical Descriptors

Physicochemical descriptors are crucial for predicting the behavior of a compound in various chemical and biological systems. These properties can be estimated using computational models based on the molecular structure. Important descriptors include the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, the topological polar surface area (TPSA), which relates to membrane permeability, and molecular weight.

For this compound, these descriptors can be calculated using various software packages that employ fragment-based or property-based algorithms. The predicted values would suggest its likely solubility, permeability, and other properties relevant to its potential applications. The presence of the large, nonpolar cyclohexyl group would contribute to a higher logP value, indicating greater lipophilicity.

Table 5: Predicted Physicochemical Descriptors for this compound Data generated using online predictive tools.

DescriptorPredicted Value
Molecular Weight (g/mol)287.17
logP (Octanol-Water Partition Coefficient)3.8
Topological Polar Surface Area (TPSA) (Ų)35.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

In Silico Screening and Design

In the quest for novel therapeutic agents, computational methods have become indispensable tools for accelerating the drug discovery process. For a scaffold such as this compound, in silico screening and design offer a rational and efficient approach to explore a vast chemical space and identify derivatives with potentially enhanced biological activity and optimized pharmacokinetic profiles. These computational strategies allow for the prioritization of compounds for synthesis and biological evaluation, thereby saving significant time and resources.

Virtual Library Screening for Potential Derivatives

Virtual library screening is a computational technique used to search large collections of chemical structures (virtual libraries) to identify molecules that are likely to bind to a specific biological target. In the context of this compound, this approach can be used to explore a wide range of chemical modifications to the parent structure and predict their potential bioactivity.

The process typically begins with the selection of a relevant biological target, which could be a protein implicated in a particular disease pathway. A three-dimensional model of this target is then used for molecular docking simulations. A virtual library of derivatives of this compound would be created by systematically modifying different parts of the molecule. For instance, substitutions could be explored at various positions on the pyrimidine ring, the cyclohexyl group could be altered, or the ethoxy linker could be modified.

These virtual derivatives are then computationally "docked" into the binding site of the target protein. The docking process predicts the preferred orientation of the molecule when it binds to the protein and estimates the binding affinity, often expressed as a docking score. Molecules with high predicted binding affinities are considered "hits" and are prioritized for further investigation.

Below is a hypothetical data table illustrating the results of a virtual screening campaign for derivatives of this compound against a hypothetical protein kinase target. The modifications focus on the pyrimidine and cyclohexyl moieties.

Derivative IDModification on Pyrimidine Ring (Position 5)Modification on Cyclohexyl RingPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Parent -BrNone-7.5Hydrogen bond with hinge region
Derivative 1 -ClNone-7.2Hydrogen bond with hinge region
Derivative 2 -CNNone-8.1Hydrogen bond and pi-pi stacking
Derivative 3 -Br4-hydroxy-8.5Additional hydrogen bond with solvent-exposed loop
Derivative 4 -Br4-methoxy-7.9Hydrophobic interactions
Derivative 5 -CN4-hydroxy-9.2Multiple hydrogen bonds and pi-pi stacking

The data from such a screening can guide the selection of the most promising derivatives for synthesis and subsequent biological testing.

De Novo Design Approaches for Optimized Analogues

De novo design is a computational strategy that aims to design novel molecules from scratch or by growing them within the binding site of a target protein. This approach is particularly useful for creating optimized analogues with improved properties such as higher potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.

Starting with the core scaffold of this compound, de novo design algorithms can explore various chemical fragments that can be added or substituted to enhance its interaction with a target. There are two main approaches:

Ligand-based de novo design: This method uses the structural information of known active compounds to generate new molecules with similar properties. If other pyrimidine derivatives are known to be active against a particular target, their key structural features can be incorporated into new designs based on the this compound scaffold.

Structure-based de novo design: This approach utilizes the three-dimensional structure of the biological target. The this compound molecule can be placed in the active site of the target, and computational algorithms can then suggest modifications or additions that would improve its binding. This could involve growing the molecule to fill unoccupied pockets in the binding site or replacing certain functional groups to form more favorable interactions.

For example, a de novo design program might suggest replacing the cyclohexyl group with a different cyclic or aromatic system to better fit into a hydrophobic pocket of the target protein. It might also propose adding a hydrogen-bonding group to the ethoxy linker to form an additional interaction with a key amino acid residue.

The following table presents hypothetical results from a de novo design study aimed at optimizing the parent compound.

Analogue IDDesign StrategyModificationPredicted Improvement
Analogue A Fragment linkingAddition of a morpholine (B109124) group to the cyclohexyl ringImproved solubility and potential for additional hydrogen bonding
Analogue B Fragment growingExtension of the ethoxy linker with a propanamide groupForms a new hydrogen bond with a key residue in the active site
Analogue C Scaffold hoppingReplacement of the pyrimidine core with a purine (B94841) scaffoldPotential for altered selectivity profile
Analogue D Ring modificationSaturation of the cyclohexyl ring to cyclooctylIncreased hydrophobic contact with the binding pocket

These de novo designed analogues represent novel chemical entities that can then be synthesized and evaluated, potentially leading to the discovery of new drug candidates with superior therapeutic profiles.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 5-bromo-2-chloropyrimidine and 2-cyclohexylethanol. Key parameters include:

  • Base selection : Triethylamine or K₂CO₃ is used to deprotonate the alcohol and facilitate substitution .
  • Solvent and temperature : Polar aprotic solvents (e.g., acetonitrile) under reflux (80–100°C) improve reaction kinetics .
  • Catalysts : Pd-based catalysts may enhance efficiency in coupling reactions, though this depends on functionalization goals .

Q. Example Protocol :

StepParameterOptimization Range
1Molar ratio (chloropyrimidine:alcohol)1:1.2–1.5
2Reaction time12–24 hours
3Temperature80–100°C

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns. For example, the cyclohexylethoxy group shows characteristic upfield shifts for cyclohexyl protons (δ 1.0–2.0 ppm) and a triplet for the ethoxy –CH₂– group .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 313.08 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry; dihedral angles between pyrimidine and substituents should align with computational models (e.g., 10–15° deviations reported in similar structures) .

Q. What are the common reactivity patterns of this compound in medicinal chemistry applications?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The bromine atom at C5 participates in cross-coupling with boronic acids to introduce aryl/heteroaryl groups. Use Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C .
  • Nucleophilic Displacement : The ethoxy group at C2 can be replaced with amines or thiols under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the LUMO of the pyrimidine ring is localized at C5, explaining preferential bromine substitution .
  • Transition State Analysis : Simulate activation energies for competing pathways (e.g., C2 vs. C5 reactivity) using software like Gaussian or ORCA. Compare with experimental kinetic data to validate models .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Design : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Dose-Response Analysis : Use Hill slopes to compare potency (IC₅₀) across studies. Discrepancies may arise from differences in target protein expression or off-target interactions .
  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends or outliers .

Q. What strategies optimize large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer vs. batch methods. Parameters:
    • Residence time: 30–60 minutes.
    • Temperature gradient: 90°C → 25°C for crystallization .
  • Purification : Use silica gel chromatography (hexane:EtOAc 4:1) or recrystallization from ethanol/water (yield >85%, purity >98%) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Analyze torsion angles (e.g., C2-O-C-C cyclohexyl) to confirm steric effects. For example, a dihedral angle of 84.6° between pyrimidine and substituents indicates restricted rotation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯N contacts) that stabilize crystal packing, influencing solubility .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

  • LC-MS Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation products (e.g., hydrolysis of ethoxy group) .
  • DSC/TGA : Determine thermal stability (decomposition >200°C) and hygroscopicity .

Data Contradiction Analysis

Q. How to troubleshoot conflicting NMR data between synthetic batches?

Methodological Answer:

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotameric equilibria) that broaden peaks at room temperature .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, distinguish cyclohexyl CH₂ from ethoxy protons .
  • Spiking Experiments : Add authentic samples to confirm identity .

Q. Why might catalytic cross-coupling yields vary across studies, and how to mitigate this?

Methodological Answer:

  • Ligand Screening : Test Buchwald (XPhos) vs. SPhos ligands to address steric hindrance from the cyclohexyl group .
  • Oxygen Sensitivity : Use Schlenk techniques to exclude moisture/O₂, which deactivate Pd catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.